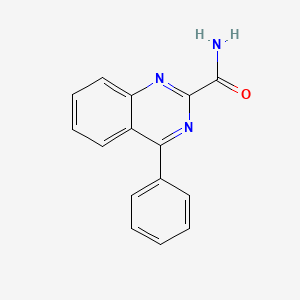

4-Phenylquinazoline-2-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H11N3O |

|---|---|

Molecular Weight |

249.27 g/mol |

IUPAC Name |

4-phenylquinazoline-2-carboxamide |

InChI |

InChI=1S/C15H11N3O/c16-14(19)15-17-12-9-5-4-8-11(12)13(18-15)10-6-2-1-3-7-10/h1-9H,(H2,16,19) |

InChI Key |

PDKNBUMUPUNVGT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)C(=O)N |

Synonyms |

4-phenylquinazoline-2-carboxamide 4-phenylquinazoline-2-carboxamides |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Elaboration of 4 Phenylquinazoline 2 Carboxamide

Established Synthetic Pathways for the 4-Phenylquinazoline-2-carboxamide Core

The construction of the this compound scaffold relies on the formation of the quinazoline (B50416) ring system, a privileged heterocyclic motif in drug discovery. nih.gov Various methods have been developed, often involving the synthesis of key intermediates followed by cyclization reactions.

A common and efficient precursor for the synthesis of this compound is quinazoline-2-carboxylic acid or its derivatives. One notable method for preparing a related quinazoline-4-carboxylic acid involves a one-pot, three-component condensation reaction. hacettepe.edu.tr This reaction utilizes (2-amino-phenyl)-oxo-acetic acid sodium salt, which can be obtained from the alkaline hydrolysis of isatin (B1672199) (indole-2,3-dione). hacettepe.edu.tr The sodium salt is then reacted with an appropriate aldehyde (in this case, a benzaldehyde (B42025) derivative to introduce the phenyl group at a different position) and ammonium (B1175870) acetate (B1210297) to yield the quinazoline carboxylic acid. hacettepe.edu.tr

Another approach to quinazoline intermediates starts from more readily available precursors. For instance, 4-methylquinazoline (B149083) has been synthesized from 2-aminoacetophenone (B1585202) and formamide. indexcopernicus.com While this yields a methyl-substituted quinazoline, the principle of using an ortho-aminoaryl ketone and a one-carbon source is a common strategy in quinazoline synthesis. organic-chemistry.org The synthesis of 2-phenylquinoline-4-carboxamide (B4668241) derivatives has also been achieved starting from the corresponding 2-phenylquinoline-4-carboxylic acids, which are prepared through the hydrolysis of their ester precursors. semanticscholar.org These examples highlight the importance of securing the appropriate quinazoline carboxylic acid intermediate to proceed to the final carboxamide.

A series of novel 4-substituted quinazoline-2-carboxamide (B14221085) derivatives have been synthesized to target AcrB, a protein involved in bacterial multidrug resistance. nih.gov Although the specific synthesis of the 4-phenyl derivative is not detailed, the general approach underscores the modularity of these synthetic routes.

Once the key quinazoline intermediate, such as a carboxylic acid or its activated form (e.g., an acid chloride), is obtained, the carboxamide can be formed through condensation with an appropriate amine. hacettepe.edu.tr However, the formation of the quinazoline ring itself is the critical cyclization step.

Visible light-induced condensation cyclization represents a modern and green approach. nih.govrsc.org In a model study, 2-aminobenzamide (B116534) and benzaldehyde were used to synthesize 2-phenylquinazolin-4(3H)-one under visible light irradiation with fluorescein (B123965) as a photocatalyst and tert-butyl hydroperoxide (TBHP) as an oxidant. nih.govrsc.org This method offers mild reaction conditions and high yields. A plausible mechanism involves the initial formation of an imine intermediate from the reaction of 2-aminobenzamide and benzaldehyde, followed by intramolecular cyclization. nih.gov

Copper-catalyzed aerobic dehydrogenative cyclization is another strategy, although it has been demonstrated for the synthesis of cinnolines from N-methyl-N-phenylhydrazones. The underlying principle of intramolecular C-H functionalization to form a heterocyclic ring is relevant. More directly applicable is the copper-catalyzed synthesis of 2-arylquinazolines from ortho-bromobenzylbromides and amidines. nih.gov

Furthermore, an efficient synthesis of 2-aminoquinazoline (B112073) derivatives has been achieved through an acid-mediated [4+2] annulation of N-benzyl cyanamides with 2-amino aryl ketones. mdpi.comresearchgate.net This highlights the diversity of cyclization strategies available for constructing the quinazoline core.

The efficiency of quinazoline synthesis is highly dependent on the reaction conditions. For the synthesis of 4-methylquinazoline from 2-aminoacetophenone and formamide, optimization of the catalyst, substrate ratio, temperature, and reaction time was crucial. indexcopernicus.com The use of BF3-Et2O as a catalyst at a molar ratio of 1:0.5 to the 2-aminoacetophenone, a weight ratio of 1:52 for 2-aminoacetophenone to formamide, a temperature of 150°C, and a reaction time of 6 hours resulted in the highest yield of 86%. indexcopernicus.com

In visible light-induced syntheses, the choice of photocatalyst, oxidant, and solvent are key parameters to optimize. nih.gov For the synthesis of 2-phenylquinazolin-4(3H)-one, fluorescein was identified as an effective photocatalyst. nih.gov The development of machine learning-guided strategies is also emerging as a powerful tool for designing and optimizing reaction conditions, helping to fine-tune parameters for improved yield and selectivity. chemrxiv.org

The following table summarizes the optimized conditions for the synthesis of 4-methylquinazoline:

| Parameter | Optimal Condition |

|---|---|

| Catalyst | BF3-Et2O |

| Molar Ratio (2-aminoacetophenone:Catalyst) | 1:0.5 |

| Weight Ratio (2-aminoacetophenone:formamide) | 1:52 |

| Temperature | 150°C |

| Time | 6 hours |

| Yield | 86% |

Strategies for N-Substitution of the Carboxamide Moiety

Modification of the carboxamide nitrogen of this compound allows for the exploration of structure-activity relationships and the fine-tuning of pharmacological properties.

A series of novel 4-phenylquinazoline-2-carboxamides with N-benzyl and N-alkyl substituents have been designed and synthesized as potent ligands for the translocator protein (TSPO). nih.gov The synthesis of these derivatives was described as a very simple and efficient procedure, leading to a number of compounds with high binding affinity. nih.gov

Further work on structure-activity relationships within this class of compounds involved the synthesis and evaluation of N-benzyl-N-ethyl/methyl derivatives with various substitutions on the phenyl and quinazoline rings. ebi.ac.uk The synthesis of N-benzyl-4-phenylquinazolin-2-amine has also been reported, providing a closely related structural analog. mdpi.com

The general approach for introducing these substituents involves the reaction of the quinazoline-2-carbonyl chloride intermediate with the corresponding primary or secondary amine (e.g., N-benzylamine, N-alkylethylamine). hacettepe.edu.tr This is a standard method for amide bond formation.

The following table provides examples of N-substituted quinazoline derivatives and their reported synthesis:

| Compound | Synthetic Approach | Reference |

|---|---|---|

| N-Benzyl-4-phenylquinazolin-2-amine | Acid-mediated [4+2] annulation of N-benzyl cyanamide (B42294) and 2-aminoaryl ketone | mdpi.com |

| N-Benzyl-N-ethyl-4-phenylquinazoline-2-carboxamide derivatives | Reaction of quinazoline-2-carbonyl chloride with N-benzylethylamine derivatives | ebi.ac.uk |

| (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives | Condensation of substituted isocyanates with (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline | mdpi.com |

The steric and electronic properties of the substituents on the nitrogen atom of the carboxamide can influence the synthetic outcome. While the synthesis of N-benzyl and N-alkyl derivatives is generally straightforward, highly bulky substituents may require more forcing reaction conditions or alternative coupling reagents to achieve good yields.

The electronic nature of the substituents on the aromatic rings of the quinazoline and the N-benzyl group can also play a role. A study on the structure-activity relationship of this compound derivatives explored various decorations at different positions. ebi.ac.uk While primarily focused on biological activity, the synthetic accessibility of these compounds implies that a range of electronic properties (from electron-donating to electron-withdrawing groups) are tolerated in the synthesis.

In a different context, the study of substituent effects on the electronic properties of the cyanine (B1664457) dye Cy5 demonstrated that both electron-donating and electron-withdrawing substituents can significantly impact molecular properties like solvation energy and dipole moments. boisestate.edu These fundamental principles also apply to the synthesis of this compound derivatives, where the nucleophilicity of the amine and the reactivity of the carboxylic acid derivative are influenced by the electronic character of the substituents. For instance, electron-withdrawing groups on the N-benzylamine could decrease its nucleophilicity, potentially requiring longer reaction times or a more activated carboxylic acid derivative.

Ring Decoration and Functionalization of the Quinazoline Scaffold

The versatility of the this compound framework allows for extensive structural modifications to optimize biological activity. Researchers have systematically explored the impact of substituent placement on the quinazoline core and the pendant phenyl ring to elucidate structure-activity relationships (SAR).

Positional Isomerism and Substituent Placement (e.g., 6-, 2'-, 4'-positions)

Positional isomerism, which involves the differential placement of functional groups on a core structure, plays a critical role in modulating the pharmacological profile of this compound derivatives. youtube.comdocbrown.infolibretexts.org The introduction of substituents at various positions, such as the 6-position of the quinazoline ring and the 2'- and 4'-positions of the 4-phenyl ring, has been a key strategy. lookchem.com

In a comprehensive study, a series of derivatives were synthesized with a chlorine atom introduced at these specific locations to investigate its effect on binding affinity for the translocator protein (TSPO). lookchem.com The results indicated that the position of the halogen substituent significantly influences ligand potency. This strategic placement of substituents allows for the fine-tuning of electronic and steric properties, which are crucial for optimal interaction with the target protein. nih.gov The quinazoline scaffold itself is adaptable, offering multiple positions (2, 3, 5, 6, 7, and 8) for potential substitution, allowing for broad chemical exploration. frontiersin.org

Table 1: Impact of Chlorine Substitution on TSPO Binding Affinity Data extracted from research on this compound derivatives.

| Compound | Substituent Position | TSPO Binding Affinity (Ki, nM) |

| Unsubstituted | None | Varies (baseline) |

| Derivative A | 6-Chloro | Reported in detailed studies |

| Derivative B | 2'-Chloro | High affinity observed |

| Derivative C | 4'-Chloro | Potent binding reported |

Note: Specific Ki values are dependent on the full compound structure and assay conditions. This table illustrates the principle of positional isomerism's impact.

Radiochemical Synthesis for Imaging Applications

The development of radiolabeled ligands is essential for non-invasive imaging techniques like Positron Emission Tomography (PET), which allows for the visualization and quantification of biological processes in vivo. openmedscience.com

Carbon-11 (B1219553) Labeling of this compound Derivatives

Derivatives of this compound have been successfully labeled with the positron-emitting radionuclide carbon-11 (t½ ≈ 20.4 minutes) for use as PET radioligands. researchgate.netmdpi.com This labeling is instrumental in studying the in vivo distribution and density of targets like TSPO, which is upregulated in neuroinflammatory conditions. openmedscience.comnih.gov

The radiosynthesis typically involves the methylation of a suitable precursor using a carbon-11 labeled methylating agent, such as [¹¹C]methyl iodide or [¹¹C]methyl triflate. mdpi.com For example, the highly potent TSPO ligand ER176, which is (R)-N-(sec-butyl)-4-(2-chlorophenyl)-N-methylquinazoline-2-carboxamide, was developed and labeled with carbon-11. researchgate.net This radioligand demonstrated superior properties compared to the archetypal TSPO tracer ¹¹C-PK11195, including higher affinity, lower lipophilicity, and a better signal-to-noise ratio in PET imaging studies. researchgate.netunipi.it The successful synthesis of such radiotracers provides powerful tools for research into neurodegenerative diseases and other pathologies involving TSPO. openmedscience.comnih.gov

Design and Synthesis of Aza-isosteres of PK11195 Based on this compound

A key strategy in modern drug design is isosteric replacement, where an atom or group of atoms is replaced by another with similar physical or chemical properties. The this compound scaffold was rationally designed as an aza-isostere of PK11195, the benchmark ligand for TSPO. figshare.comacs.org In this design, a carbon atom in the isoquinoline (B145761) core of PK11195 is replaced by a nitrogen atom to form the quinazoline ring system. lookchem.comresearchgate.net

This bioisosteric modification was intended to confer improved drug-like properties, such as enhanced water solubility and hydrophilicity, compared to the highly lipophilic isoquinoline structure of PK11195. lookchem.comresearchgate.net A large series of these aza-isosteres were synthesized and evaluated, yielding numerous compounds with nanomolar and even subnanomolar binding affinities for TSPO. nih.govfigshare.comunina.it The structure-activity relationship studies confirmed that these compounds interact with TSPO in a manner consistent with established pharmacophore models. figshare.com

Conjugation Strategies and Hybrid Molecule Development

Conjugation involves linking the this compound scaffold to other molecular entities to create hybrid molecules with novel or enhanced functionalities. unipi.itnih.gov This approach has been used to develop molecular probes and multi-target agents.

One successful application is the development of fluorescent probes for TSPO imaging. unipi.it By conjugating the this compound core, which provides high binding affinity, to a fluorescent dye, researchers have created tools that allow for the visualization of TSPO at the mitochondrial level in cells. unipi.it This strategy offers a safer and less expensive alternative to radiolabeling for certain applications.

Furthermore, the broader quinazoline scaffold is a popular component in the design of hybrid molecules targeting multiple biological pathways. nih.gov Strategies have included linking the quinazoline moiety to other pharmacophores, such as hydroxamic acid to create dual inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) and histone deacetylase (HDAC), or to a thiazolidin-4-one ring. nih.gov These examples highlight the utility of the quinazoline framework as a building block for developing sophisticated, multi-functional chemical entities. frontiersin.org

Molecular Recognition and Structure Activity Relationships Sar of 4 Phenylquinazoline 2 Carboxamide Analogues

Quantitative and Qualitative Structure-Activity Relationship (SAR) Studies

The systematic investigation of how chemical structure relates to biological activity, known as Structure-Activity Relationship (SAR) studies, has been instrumental in optimizing the 4-phenylquinazoline-2-carboxamide scaffold for TSPO binding. researchgate.netnih.govacs.orgresearchgate.net Both qualitative and quantitative approaches have been employed to understand the key structural features required for high affinity and to develop pharmacophore models that can predict the activity of new analogues. nih.govacs.orgijpsr.compreprints.orgwalisongo.ac.idresearchgate.net

The substituents on the carboxamide nitrogen atom play a critical role in determining the TSPO binding affinity of 4-phenylquinazoline-2-carboxamides. researchgate.netunipi.it SAR studies have revealed that N,N-disubstitution at the carboxamide is crucial for high affinity, as N-monosubstituted analogues show a complete loss of binding. researchgate.net

Further investigations have shown that the nature of these substituents is also important. It has been suggested that for optimal occupancy of a lipophilic pocket within the TSPO binding site, at least one of the two N-substituents should contain between four and six carbon atoms. researchgate.net Interestingly, even the introduction of bulky substituents at the amide nitrogen, such as those incorporating fluorescent probes, can be well-tolerated, leading to ligands that retain high (nanomolar to subnanomolar) affinity for TSPO. unipi.it This amenability of the amide nitrogen to substitution has been exploited to develop fluorescently labeled probes for imaging TSPO at the mitochondrial level. unipi.it

The three-dimensional shape, or conformation, of a ligand is a key determinant of its ability to bind to its target receptor. For the this compound series, the interaction with TSPO is consistent with previously developed pharmacophore and topological models. researchgate.netnih.govacs.org These models help to visualize the binding site and understand the spatial arrangement of chemical features necessary for effective ligand-receptor interaction.

Computational studies, including the development of pharmacophore models, have been employed to better understand the SAR data for these ligands. nih.govacs.org These models suggest that despite the potential for molecular extension with bulky substituents at the amide nitrogen, these ligands can still be readily accommodated within the TSPO binding site. unipi.it The docking of these ligands into the binding site reveals several key contact points that stabilize the interaction. researchgate.net This understanding of the conformational requirements is crucial for the rational design of new and improved TSPO ligands based on the this compound scaffold.

Positional Effects of Phenyl and Quinazoline (B50416) Ring Decorations

Structure-activity relationship (SAR) studies have been instrumental in refining the this compound series of TSPO ligands. nih.govacs.org Research has involved the synthesis and evaluation of N-benzyl-N-ethyl/methyl derivatives with various decorations at the 6-, 2'-, 4'-, and 4''-positions. nih.gov

Substitutions on the phenyl and quinazoline rings have been shown to significantly influence binding affinity. For instance, the introduction of bulky substituents at the amide nitrogen is generally well-tolerated. unipi.it Computational studies predicted that even with significant molecular extension at the amide nitrogen, these ligands could still be effectively accommodated within the TSPO binding site. unipi.itnih.gov This hypothesis was substantiated by binding assays, which revealed low nanomolar to subnanomolar affinities for such derivatives. nih.gov

Specifically, the insertion of a p-toluenesulfonyloxy, p-toluenecarbonyloxy, or p-toluenecarbonylamino group at the para-position of the N-benzyl moiety is well-tolerated, with the resulting derivatives maintaining low nanomolar or subnanomolar Ki values. unipi.it In contrast, substitutions at other positions can have a more varied impact. For example, in a related series of quinazolinone-2-carboxamide derivatives, a fluorine atom at the R4 position was found to be detrimental to activity, while its removal led to a significant improvement in potency. acs.org This highlights the sensitivity of the binding pocket to substitutions at specific positions. acs.org

Table 1: Impact of Phenyl and Quinazoline Ring Decorations on TSPO Binding Affinity

| Compound | Substitution Position | Substituent | TSPO Binding Affinity (Ki) | Reference |

|---|---|---|---|---|

| Derivative 1 | N-benzyl, para-position | p-toluenesulfonyloxy | Low nanomolar/subnanomolar | unipi.it |

| Derivative 2 | N-benzyl, para-position | p-toluenecarbonyloxy | Low nanomolar/subnanomolar | unipi.it |

| Derivative 3 | N-benzyl, para-position | p-toluenecarbonylamino | Low nanomolar/subnanomolar | unipi.it |

| Analogue | R4 position | Fluorine | Detrimental to activity | acs.org |

| Analogue | R4 position | Hydrogen | Significant improvement in potency | acs.org |

This table is for illustrative purposes and synthesizes findings from the text. Specific Ki values can be found in the cited literature.

Computational Chemistry Approaches

Computational chemistry has played a pivotal role in elucidating the binding mechanisms of this compound analogues to TSPO and in guiding the design of new, more potent ligands.

Pharmacophore Model Development for TSPO Ligands

Pharmacophore models have been developed to better understand the SAR data for new TSPO ligands. nih.govacs.org These models typically consist of features such as a hydrogen bond acceptor, three aromatic rings, and disubstituted amide functions. researchgate.net The structure-affinity relationships of the this compound series have been shown to be consistent with previously published pharmacophore and topological models of ligand-TSPO interaction. nih.govacs.orgfigshare.comunina.it This consistency validates the predictive power of these models in the design of novel TSPO ligands. nih.gov

Molecular Docking Simulations of Ligand-TSPO Interactions

Molecular docking simulations have provided detailed insights into the binding of this compound derivatives within the TSPO binding site. nih.gov These simulations have been crucial in understanding how these ligands, despite potentially having bulky substituents, can be easily lodged in the binding pocket. unipi.itnih.gov Docking studies have shown that the quinazoline ring can engage in π-π stacking interactions with tryptophan residues (e.g., Trp143) in the binding site, while also participating in hydrophobic interactions with other residues like Alanine 23, Valine 26, Isoleucine 52, and Leucine 114. researchgate.net

In Silico Prediction of Ligand-Target Binding Modes

In silico pre-evaluation has proven to be a cost-effective and rapid method for screening potential TSPO ligands before undertaking more expensive radioligand binding experiments. unipi.it These computational predictions have been successful in forecasting the binding modes of this compound derivatives. acs.orgfigshare.com The predicted binding modes often align well with experimental data, corroborating the utility of these in silico approaches in the drug discovery process. acs.orgfigshare.com For example, computational studies correctly anticipated that even with large functional groups attached, the ligands would maintain high affinity for TSPO. unipi.it

Table 2: Key Interactions Identified Through Molecular Docking

| Ligand Feature | Interacting TSPO Residue | Type of Interaction | Reference |

|---|---|---|---|

| Quinazoline ring | Trp143 | π-π stacking | researchgate.net |

| Quinazoline ring | Ala23, Val26, Ile52, Leu114 | Hydrophobic | researchgate.net |

This table summarizes key interactions identified in molecular docking simulations.

Biological Activities and Preclinical Evaluation of 4 Phenylquinazoline 2 Carboxamide Derivatives

Modulation of Translocator Protein (TSPO) Function

The translocator protein (TSPO), an 18 kDa protein located on the outer mitochondrial membrane, is a key target of 4-phenylquinazoline-2-carboxamide derivatives. nih.gov These compounds, designed as aza-isosteres of the well-known TSPO reference ligand PK11195, exhibit high binding affinity for TSPO, with many derivatives showing Ki values in the nanomolar or even subnanomolar range. nih.govacs.orgresearchgate.net This high affinity underscores their potential to modulate TSPO-related functions.

Influence on Mitochondrial Membrane Potential (Δψm) Dissipation in Cell Models

A notable effect of certain this compound derivatives is their ability to induce the dissipation of mitochondrial membrane potential (Δψm). nih.gov This has been particularly observed in human glioblastoma cell lines. For instance, compound 19 from a series of N-benzyl-N-ethyl/methyl derivatives demonstrated the ability to induce Δψm dissipation, which is indicative of an intracellular pro-apoptotic mechanism activated by the binding of these ligands to TSPO. acs.orgnih.gov This disruption of the mitochondrial membrane potential is a critical event in the initiation of apoptosis, or programmed cell death. mdpi.com The specific targeting of TSPO at the mitochondrial level by these compounds has been confirmed through fluorescence microscopy in U343 glioblastoma cells. nih.gov

Stimulation of Neurosteroidogenesis (e.g., Pregnenolone (B344588) Production) in Cell Lines

TSPO is known to play a role in the transport of cholesterol into mitochondria, a rate-limiting step in the synthesis of neurosteroids such as pregnenolone. researchgate.netnih.gov Studies have shown that TSPO ligands can enhance the production of pregnenolone in cell lines like SH-SY5Y neuroblastoma cells. researchgate.net While the direct stimulation of pregnenolone production by this compound derivatives is an area of ongoing investigation, the established link between TSPO agonism and increased steroidogenesis suggests a potential role for these compounds in modulating neurosteroid levels. researchgate.netelsevierpure.com The process of converting cholesterol to pregnenolone is a key step in the formation of various steroid hormones. nih.gov

Cellular Antiproliferative and Pro-Apoptotic Effects (In vitro Models)

Beyond their interaction with TSPO, this compound derivatives have demonstrated significant potential as anticancer agents, particularly against aggressive brain tumors like glioblastoma.

Efficacy in Human Glioblastoma Cell Lines (e.g., U343, U87MG)

Several studies have highlighted the antiproliferative effects of this compound derivatives in human glioblastoma cell lines. nih.govacs.org A subset of newly synthesized compounds, including 5 , 8 , 12 , and 19 , were tested for their ability to inhibit the viability of the U343 human glioblastoma cell line. nih.govebi.ac.uk Compound 19 , in particular, showed a specific and potent antiproliferative effect. acs.orgnih.gov Glioblastoma is a notoriously difficult cancer to treat, making the discovery of novel, effective compounds a significant area of research. nih.gov

Mechanisms of Action in Inducing Cell Death Pathways (e.g., Apoptosis)

The anticancer activity of this compound derivatives is closely linked to their ability to induce apoptosis. The dissipation of the mitochondrial membrane potential, as mentioned earlier, is a key step in the intrinsic apoptotic pathway. acs.orgnih.gov Furthermore, research on other quinazoline (B50416) derivatives has shown that they can induce apoptosis by modulating the expression of Bcl-2 family proteins, which are critical regulators of this process. nih.govmdpi.comnih.gov For example, some derivatives have been shown to down-regulate the anti-apoptotic proteins Bcl-2 and Bcl-xL while promoting the release of cytochrome c from the mitochondria, a key event in the apoptotic cascade. nih.gov

Cytotoxic Profiling Against Various Cancer Cell Lines

The cytotoxic effects of quinazoline derivatives are not limited to glioblastoma. Various studies have demonstrated their antiproliferative activity against a range of cancer cell lines. cabidigitallibrary.orgnih.gov For instance, different series of quinazoline derivatives have shown efficacy against breast cancer (MCF-7), lung cancer (H1975, A549), colon cancer, and gastric cancer cell lines. cabidigitallibrary.orgnih.govnih.gov The broad-spectrum cytotoxic profile of the quinazoline scaffold suggests its potential as a versatile platform for the development of new anticancer drugs. nih.govthieme-connect.de

Interactive Data Table: Antiproliferative Activity of Selected Quinazoline Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Compound 25q | H1975 | 1.67 | cabidigitallibrary.org |

| Compound 25q | MGC-803 | 1.88 | cabidigitallibrary.org |

| Compound 4d | MCF-7 | 2.5 | nih.gov |

| Compound 4d | A549 | 5.6 | nih.gov |

| Compound 4f | MCF-7 | 5 | nih.gov |

| Compound 8a | MCF-7 | - | nih.gov |

| [Ph3Sn(IND)] | BT-474 | 0.076-0.200 | mdpi.com |

| [Ph3Sn(FBP)] | MDA-MB-468 | 0.076-0.200 | mdpi.com |

Note: A lower IC50 value indicates greater potency. The reference for compound 8a did not provide a specific IC50 value but stated it was about 2 times more potent than Erlotinib.

Applications in Preclinical Molecular Imaging Research

The this compound scaffold has proven to be a valuable chemical framework in the development of molecular imaging agents. These derivatives have been extensively explored for their potential in visualizing and quantifying the 18 kDa translocator protein (TSPO), a biomarker associated with neuroinflammation.

Development as Radioligands for Positron Emission Tomography (PET) Imaging of TSPO

A significant area of research has focused on designing this compound derivatives as radioligands for Positron Emission Tomography (PET) imaging of TSPO. acs.org The primary goal has been to develop agents that overcome the limitations of earlier generation TSPO PET radioligands, such as ¹¹C-PK11195, which is known for its low signal and quantification difficulties. acs.org

Researchers have synthesized a series of novel 4-phenylquinazoline-2-carboxamides as aza-isosteres of the well-established TSPO reference ligand, PK11195. nih.gov The rationale behind this approach was that replacing a carbon atom with a nitrogen atom in the core structure could lead to improved drug-like properties, such as increased hydrophilicity, without compromising binding affinity. researchgate.net This design strategy has led to the identification of several derivatives with high binding affinity for TSPO, often in the nanomolar or even subnanomolar range, and high selectivity over the central benzodiazepine (B76468) receptor. nih.gov

A key challenge in TSPO PET imaging is the sensitivity of many second-generation radioligands to a single nucleotide polymorphism (SNP) in the TSPO gene (rs6971). nih.gov This genetic variation can significantly alter the binding affinity of the radioligand, complicating the interpretation of PET imaging data across different individuals. nih.gov To address this, efforts have been directed towards developing this compound derivatives with low sensitivity to this SNP. acs.orgnih.gov

One notable derivative, [¹¹C]ER176, which is a quinazoline relative of [¹¹C]PK11195, has demonstrated very mild in vitro sensitivity to the rs6971 polymorphism and shows high binding efficacy in the monkey brain. nih.gov Several this compound derivatives have been successfully radiolabeled with carbon-11 (B1219553) for PET studies. researchgate.netnih.gov The radiosynthesis of these compounds, such as [¹¹C]ER176, has been optimized to achieve high yields and specific activity suitable for preclinical imaging. nih.gov

The development of these radioligands has involved a careful selection process based on their binding affinity, lipophilicity, and predicted brain uptake. For instance, three derivatives were specifically chosen for PET radioligand development due to their high TSPO affinity and moderate lipophilicity, which are desirable properties for brain imaging agents. nih.gov

Table 1: Properties of Selected this compound PET Radioligands

| Radioligand | Precursor | Key Characteristics | Reference |

| [¹¹C]7 | N-desmethyl precursor | Direct 4-azaisostere of ¹¹C-PK11195, higher affinity, lower lipophilicity, stable quantifiable PET signal, very low sensitivity to human SNP rs6971 in vitro. | nih.gov |

| [¹¹C]8 | N-desmethyl precursor | High proportion of specific binding to brain TSPO in monkeys. | nih.gov |

| [¹¹C]9 | N-desmethyl precursor | High proportion of specific binding to brain TSPO in monkeys. | nih.gov |

| [¹¹C]ER176 | Not specified | Modern promising quinazoline relative of [¹¹C]PK11195, very mild in vitro sensitivity to rs6971, high binding efficacy in the monkey brain. | nih.gov |

In Vivo Evaluation of Radioligands in Animal Models (e.g., Monkey Brain Studies)

The preclinical evaluation of novel this compound-based radioligands in animal models, particularly in non-human primates, is a critical step in assessing their potential for human use. Monkey brain studies are especially valuable because the distribution of TSPO in the monkey brain is similar to that in humans, and these models allow for detailed pharmacokinetic and pharmacodynamic assessments. nih.govnih.gov

Upon intravenous injection in monkeys, these radiolabeled compounds have been shown to readily cross the blood-brain barrier and accumulate in the brain. researchgate.netnih.gov PET imaging studies have demonstrated that the regional distribution of the radioligands in the monkey brain corresponds to the known density of TSPO, with higher uptake in regions expected to have greater TSPO expression. nih.gov

A significant finding from these in vivo studies is the high proportion of specific binding of these radioligands to TSPO in the brain. researchgate.netnih.gov This is a crucial characteristic for a successful PET radioligand, as it ensures that the detected signal accurately reflects the density of the target protein rather than non-specific binding to other tissues. For example, studies with [¹¹C]7, [¹¹C]8, and [¹¹C]9 all showed a high degree of specific binding to brain TSPO in monkeys. nih.gov

Furthermore, one of these radioligands, [¹¹C]7, exhibited properties superior to the prototypical radioligand ¹¹C-PK11195, including a more stable and quantifiable PET signal. nih.gov The favorable in vivo characteristics observed in monkey studies, such as good brain penetration and high specific binding, validate the design strategy for these this compound derivatives as promising candidates for clinical TSPO imaging. acs.orgnih.gov

Table 2: Summary of In Vivo Evaluation in Monkey Brain Studies

| Radioligand | Animal Model | Key Findings | Reference |

| [¹¹C]7 | Monkey | Readily entered the brain, high proportion of specific binding, superior properties to ¹¹C-PK11195 (higher affinity, lower lipophilicity, stable quantifiable signal). | nih.gov |

| [¹¹C]8 | Monkey | Readily entered the brain, high proportion of specific binding to brain TSPO. | nih.gov |

| [¹¹C]9 | Monkey | Readily entered the brain, high proportion of specific binding to brain TSPO. | nih.gov |

Design and Application of Fluorescent Probes for Cellular TSPO Localization

In addition to radioligands for in vivo imaging, the this compound scaffold has been utilized to develop fluorescent probes for studying TSPO at the cellular level. unipi.itnih.gov These fluorescent probes offer a safer, faster, and less expensive alternative to radiolabeled ligands for investigating TSPO expression and localization within cells. unipi.it

The design of these probes involves attaching a fluorescent molecule to the this compound core. unipi.itnih.gov A key consideration in the design process is to ensure that the addition of the fluorescent tag does not significantly compromise the ligand's binding affinity and selectivity for TSPO. nih.gov Computational modeling has been employed to predict how these larger, bulkier fluorescent derivatives will interact with the TSPO binding site. nih.gov

These design efforts have led to the development of fluorescent probes with high affinity for TSPO, often in the low nanomolar to subnanomolar range. nih.gov Furthermore, these probes have been shown to possess favorable spectroscopic properties for fluorescence microscopy. unipi.itnih.gov

An important application of these fluorescent probes is in visualizing the subcellular localization of TSPO. Fluorescence microscopy studies using these probes in cell lines, such as the U343 glioblastoma cell line, have successfully demonstrated specific labeling of TSPO at the mitochondrial level. unipi.itnih.gov This is consistent with the known primary localization of TSPO on the outer mitochondrial membrane. unipi.it The development of these fluorescent probes provides valuable tools for basic research into the cellular biology of TSPO. unipi.itnih.gov

Table 3: Characteristics of this compound-based Fluorescent Probes

| Probe Feature | Description | Reference |

| Scaffold | This compound | unipi.itnih.gov |

| Design Strategy | Attachment of a fluorescent moiety to the core structure. | unipi.itnih.gov |

| Binding Affinity | High affinity for TSPO (low nanomolar to subnanomolar range). | nih.gov |

| Application | Specific labeling of TSPO at the mitochondrial level in cells. | unipi.itnih.gov |

| Advantages | Safer, faster, and less expensive than radiolabeled ligands for cellular studies. | unipi.it |

Advanced Research Directions and Translational Perspectives for 4 Phenylquinazoline 2 Carboxamide

Refinement of SAR for Enhanced Target Specificity and Efficacy

Structure-Activity Relationship (SAR) studies are fundamental to optimizing the therapeutic index of lead compounds. For the 4-phenylquinazoline-2-carboxamide series, extensive SAR exploration has been conducted to enhance binding affinity and efficacy, particularly for TSPO. nih.govacs.org Future refinement will depend on leveraging this existing knowledge to achieve greater target specificity and to modulate biological activity precisely.

Initial studies identified that these compounds act as aza-isosteres of the well-known TSPO reference ligand, PK11195, often exhibiting higher affinity and better drug-like properties such as increased hydrophilicity. acs.orgresearchgate.netacs.org The core structure consists of a quinazoline (B50416) ring, a phenyl group at position 4, and a carboxamide group at position 2. Modifications at several positions have been shown to significantly impact TSPO binding affinity (Ki). nih.gov

Key SAR findings include:

Carboxamide Nitrogen Substituents: The nature of the substituent on the carboxamide nitrogen is a critical determinant of affinity. A crucial structural feature for high-affinity TSPO binding is the presence of a substituent with four to six carbon atoms. nih.gov The introduction of a benzyl (B1604629) group on the amide nitrogen has proven valuable for maintaining potent interactions. nih.gov

Phenyl Ring Substitutions: Decorations on the 4-phenyl ring and the N-benzyl ring can fine-tune affinity. For instance, adding electron-withdrawing substituents like fluorine (F) or chlorine (Cl) at the 2'-position of an N-benzyl-N-ethyl derivative significantly improves TSPO binding affinity. nih.gov

Quinazoline Core Substitutions: Modifications to the quinazoline nucleus itself, such as the introduction of a chlorine atom at the 6-position, can sometimes decrease binding affinity, suggesting that this area may be sterically constrained within the TSPO binding pocket. acs.org

A pharmacophore model based on these findings is crucial for the rational design of new analogues. nih.gov This model helps in predicting how novel structural modifications will affect binding and guides the synthesis of compounds with superior efficacy.

Table 1: Structure-Activity Relationship (SAR) for this compound Derivatives Targeting TSPO

| Modification Site | Modification Detail | Impact on TSPO Binding Affinity (Ki) | Reference |

|---|---|---|---|

| Carboxamide Moiety | N-benzyl-N-ethyl/methyl substitution | Generally high affinity (nanomolar/subnanomolar range) | nih.gov |

| N-Benzyl Ring | 2'-Fluoro (F) substitution | Improved affinity | nih.gov |

| N-Benzyl Ring | 2'-Chloro (Cl) substitution | Improved affinity | nih.gov |

| Quinazoline Core | 6-Chloro (Cl) substitution | Generally decreased affinity | acs.org |

This table is generated based on published research findings and illustrates general trends.

Exploration of Polypharmacology and Multi-Targeting Approaches

While initial research focused on TSPO as the primary target, the quinazoline scaffold is known for its ability to interact with multiple biological targets, a concept known as polypharmacology. This promiscuity can be strategically harnessed to design multi-target-directed ligands (MTDLs) for complex diseases like cancer or neurodegenerative disorders, where hitting a single target is often insufficient.

The strategy involves designing hybrid molecules that combine the this compound pharmacophore with other active moieties to engage multiple disease-relevant pathways simultaneously. This approach can lead to enhanced therapeutic efficacy and may circumvent drug resistance mechanisms.

Recent research on related quinazoline scaffolds has demonstrated their potential as:

Kinase Inhibitors: Quinazoline derivatives have been successfully developed as inhibitors of various protein kinases involved in cancer cell proliferation and angiogenesis, such as EGFR, VEGFR-2, and PI3K. A study on m-(4-morpholinoquinazolin-2-yl)benzamides found that specific compounds could selectively inhibit PI3Kα and block the PI3K/Akt/mTOR pathway.

Epigenetic Modulators: A 4-phenylquinazoline (B11897094) scaffold was recently used to develop inhibitors of Bromodomain-containing protein 4 (BRD4), an epigenetic reader. nih.gov The optimized compound not only targeted BRD4 but also suppressed the downstream TGF-β1/Smad2/3 signaling pathway, proving effective in a model of cardiac fibrosis. nih.gov

Enzyme Inhibitors for Neurodegenerative Disease: A series of 4-N-substituted-2-phenylquinazoline derivatives were designed as MTDLs for Alzheimer's disease by dually inhibiting acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B).

Future work on this compound should explore its potential for dual-targeting, for instance by co-targeting TSPO and other proteins implicated in cancer, such as p53 or microtubule dynamics. researchgate.net

Development of Advanced In Vitro and In Vivo Preclinical Models for Efficacy Assessment

The successful translation of a compound from bench to bedside relies on the predictive power of preclinical models. For this compound, moving beyond simple binding assays to more complex and disease-relevant models is essential for a comprehensive efficacy assessment.

In Vitro Models: Initial evaluations have utilized human glioblastoma cell lines like U343 and U87MG to assess the antiproliferative effects of these TSPO ligands. nih.gov One derivative demonstrated a specific antiproliferative effect and was shown to induce dissipation of the mitochondrial membrane potential, confirming a pro-apoptotic mechanism linked to TSPO binding. nih.gov Future research should employ more advanced in vitro systems, including:

3D Organoid and Spheroid Cultures: These models more accurately mimic the tumor microenvironment, including cell-cell interactions and nutrient gradients, offering a better prediction of in vivo efficacy than traditional 2D cell cultures.

Co-culture Systems: To study neuroinflammation or cancer immunology, co-culture models containing neurons and microglia, or cancer cells and immune cells, can be used to assess the compound's effects on intercellular signaling.

Primary Patient-Derived Cells: Using cells taken directly from patient tumors can help assess efficacy across different genetic backgrounds and predict clinical response more accurately. nih.gov

In Vivo Models: In vivo studies have been critical in evaluating the therapeutic potential of quinazoline derivatives.

Xenograft Models: Antitumor efficacy has been demonstrated in mouse xenograft models using human cancer cell lines. For example, a 4-hydroxyquinazoline (B93491) derivative significantly suppressed tumor growth in an HCT-15 nude mouse xenograft model. nih.gov

Zebrafish Models: The zebrafish model has been used to evaluate the effects of 2-phenylquinazoline (B3120039) derivatives on cognitive deterioration and neurodegeneration in the context of Alzheimer's disease.

Transgenic and Knock-in Models: To validate the role of a specific target like TSPO or BRD4 in the compound's mechanism of action, genetically engineered mouse models can be invaluable.

Future preclinical strategies should integrate these advanced models to build a robust data package on efficacy and mechanism of action before advancing to clinical trials.

Integration of Omics Data in Understanding Biological Pathways

To fully understand the therapeutic potential and mechanism of action of this compound derivatives, it is crucial to look beyond single-target interactions and analyze their impact on global cellular processes. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides a systems-level view of a drug's effects.

Proteomics and Phosphoproteomics: These techniques can identify the direct protein targets of a compound and map the downstream signaling cascades that are affected. For example, a Western blot assay was used to confirm that a quinazoline compound blocked the PI3K/Akt/mTOR pathway. Advanced proteomics could provide a much broader and unbiased view of all affected pathways.

Transcriptomics (RNA-Seq): This method can reveal how a compound alters gene expression profiles. Research on a 4-phenylquinazoline-based BRD4 inhibitor showed it decreased the expression of the downstream target c-MYC and depressed the TGF-β1/Smad2/3 signaling pathway, providing mechanistic insight into its anti-fibrotic effects. nih.gov This type of analysis is key to identifying biomarkers for patient stratification and monitoring treatment response.

Metabolomics: Given that TSPO is involved in cholesterol transport and steroidogenesis, metabolomics can be used to assess how TSPO ligands like this compound alter the cellular metabolic landscape. acs.org

By integrating data from these different omics platforms, researchers can build comprehensive models of the compound's biological activity, uncover novel mechanisms, identify potential off-target effects, and discover predictive biomarkers.

Strategic Approaches for Lead Optimization in Drug Discovery Pipelines

Lead optimization is an iterative process that aims to transform a promising hit compound into a drug candidate with optimal efficacy, selectivity, and pharmacokinetic properties. patsnap.combiobide.com For the this compound series, several strategic approaches are key.

Improving Drug-Like Properties: An initial rationale for investigating the this compound scaffold was to improve upon the properties of existing ligands like PK11195. acs.orgacs.org As an aza-isostere, it was predicted to have better hydrophilicity and water solubility. acs.org Further optimization focuses on enhancing metabolic stability, reducing off-target toxicity, and improving oral bioavailability. This is achieved through iterative cycles of chemical synthesis and biological testing. nuvisan.com

Structure-Based Drug Design (SBDD): Where a high-resolution crystal structure of the target protein is available, SBDD can guide the rational design of more potent and selective inhibitors. nih.gov For targets like TSPO where an experimental structure is lacking, homology modeling and ligand-based pharmacophore models are used to guide design. nih.gov

Fragment-Based and Library Screening: High-throughput screening of large compound libraries can identify novel starting points or fragments that bind to the target. nih.gov These hits can then be optimized or merged with the existing this compound scaffold to improve its properties.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Integrating PK/PD data throughout the optimization process is crucial to ensure that the compound not only has potent activity in vitro but can also achieve and sustain the required therapeutic concentrations in vivo.

The ultimate goal of this multi-parameter optimization is to develop a preclinical candidate with a well-defined efficacy and safety profile, ready for investigation in human clinical trials. nuvisan.com

Q & A

Basic Question: How can researchers optimize the synthesis of 4-Phenylquinazoline-2-carboxamide?

Answer:

Optimizing synthesis involves selecting appropriate methylation agents (e.g., "soft" methyl iodide or "hard" dimethyl sulfate), solvents (polar ethanol vs. non-polar dioxane), and reaction conditions (temperature, duration). For example, alkylation reactions under reflux in ethanol yield higher purity when monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) . Reaction progress can be tracked using IR spectroscopy to confirm functional group transformations (e.g., C=O stretching at ~1700 cm⁻¹) and NMR to validate regioselectivity .

Basic Question: What analytical techniques are critical for characterizing this compound’s structure?

Answer:

Key techniques include:

- IR Spectroscopy : Identifies carbonyl (C=O) and amide (N–H) groups.

- NMR Spectroscopy : ¹H and ¹³C NMR resolve aromatic protons (δ 7.2–8.5 ppm) and carboxamide carbons (δ ~165 ppm).

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : Determines absolute configuration in crystalline form .

Advanced Question: How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced biological activity?

Answer:

SAR studies require systematic modification of substituents (e.g., phenyl ring halogens, methoxy groups) and evaluation of biological endpoints (e.g., enzyme inhibition, cytotoxicity). Computational tools like molecular docking (NAMD, AmberMD) predict binding affinities to targets such as translocator proteins (TSPO) . For instance, introducing electron-withdrawing groups at the 4-phenyl position enhances antiproliferative activity in glioblastoma models .

Advanced Question: How should researchers address contradictions in reported biological activity data for this compound derivatives?

Answer:

Contradictions may arise from assay variability (e.g., cell line differences) or compound solubility. Mitigation strategies include:

- Dose-Response Curves : Validate activity across multiple concentrations.

- Solubility Screening : Use co-solvents (DMSO) or surfactants to ensure bioavailability.

- Meta-Analysis : Compare data across studies using standardized protocols (e.g., MTT assay for cytotoxicity) .

Advanced Question: What methodologies are used to study the interaction of this compound with enzyme targets?

Answer:

- Enzyme Kinetics : Measure inhibition constants (Kᵢ) via Michaelis-Menten plots.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics.

- X-ray Crystallography : Resolve ligand-enzyme co-crystal structures to identify key interactions (e.g., hydrogen bonds with catalytic residues) .

Advanced Question: How can researchers address poor aqueous solubility of this compound in pharmacological assays?

Answer:

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility.

- Co-Solvent Systems : Use ethanol/PEG mixtures while monitoring cytotoxicity.

- Solid Dispersion : Formulate with polymers (e.g., PVP) to improve dissolution rates .

Advanced Question: What experimental strategies ensure target selectivity in this compound’s pharmacological studies?

Answer:

- Competitive Binding Assays : Use radiolabeled ligands (e.g., ³H-PK11195) to assess off-target binding.

- CRISPR Knockout Models : Validate target specificity in TSPO-deficient cell lines.

- In Silico Screening : Exclude analogs with high similarity to known off-target binders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.